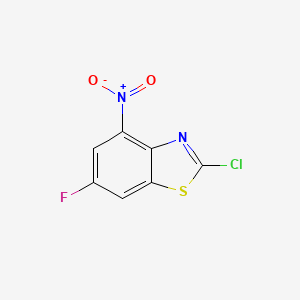![molecular formula C9H5F3N2O2 B3218866 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190313-29-1](/img/structure/B3218866.png)
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
描述
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a pyrrolopyridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can be leveraged in various chemical reactions.
Biology: In biological research, 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.
Medicine: This compound has potential applications in drug discovery and development. Its structural features can be incorporated into pharmaceuticals to enhance their efficacy and stability.
Industry: In the materials industry, this compound can be used in the design of new materials with improved properties, such as increased thermal stability and chemical resistance.
作用机制
The mechanism by which 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific drug effects.
相似化合物的比较
4-(Trifluoromethyl)pyridine: This compound is structurally similar but lacks the carboxylic acid group.
Trifluoromethylated pyrroles: These compounds share the trifluoromethyl group but have different core structures.
Uniqueness: 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid stands out due to its combination of the trifluoromethyl group and the pyrrolopyridine core, which provides unique chemical and biological properties not found in other similar compounds.
属性
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6-4(8(15)16)3-14-5(6)1-2-13-7/h1-3,14H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNNPONTMXZWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218793.png)
![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3218802.png)
![Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate](/img/structure/B3218804.png)

![4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218817.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218828.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester](/img/structure/B3218834.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3218835.png)
![1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-fluoro-2,3-dihydro-2-oxo-, methyl ester](/img/structure/B3218837.png)
![3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3218840.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3218848.png)
![6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3218863.png)
![3-chloro-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218874.png)
![3-chloro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3218882.png)
